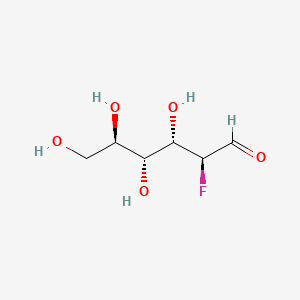

2-Fluoro-2-deoxy-D-mannose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Fluoro-2-deoxy-D-mannose, also known as this compound, is a useful research compound. Its molecular formula is C6H11FO5 and its molecular weight is 182.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Tumor Imaging Applications

Positron Emission Tomography (PET) Tracer

18F-FDM has been investigated as an alternative to the widely used 18F-fluoro-2-deoxy-D-glucose (18F-FDG) for tumor imaging. Studies have shown that 18F-FDM accumulates in tumors similarly to 18F-FDG but exhibits faster clearance from the bloodstream and reduced uptake in normal brain tissue. This characteristic makes it particularly advantageous for imaging brain tumors where minimizing background signal is crucial .

Comparative Studies

In comparative studies, the uptake of 18F-FDM in tumor tissues was found to be comparable to that of 18F-FDG, with significant tumor-to-blood ratios observed, indicating its efficacy as a diagnostic agent. For instance, in rat models, tumor uptake reached approximately 2.65% of the injected dose per gram of tissue, demonstrating its potential for effective cancer detection .

Table 1: Comparative Uptake of 18F-FDM and 18F-FDG

| Parameter | 18F-FDG | 18F-FDM |

|---|---|---|

| Tumor Uptake (% dose/g) | 2.65 ± 0.61 | 2.65 ± 0.81 |

| Blood Clearance | Rapid | Rapid |

| Tumor-to-Blood Ratio | 22.1 | 29.4 |

Inflammation Imaging

Atherosclerosis Studies

Recent research indicates that 18F-FDM can be utilized to target inflammation within atherosclerotic plaques. In animal models, it was shown that uptake of 18F-FDM correlated with macrophage populations within plaques, suggesting its utility in identifying high-risk patients for acute vascular events . The ability of 18F-FDM to restrict binding of anti-mannose receptor antibodies by approximately 35% further supports its role in targeting activated macrophages involved in plaque inflammation .

Mechanistic Insights

Metabolic Pathways

The mechanism by which 18F-FDM is taken up by cells involves similar pathways to those utilized by glucose analogs. The compound is phosphorylated by hexokinase, trapping it within cells and allowing for imaging through PET technology . This metabolic trapping is critical for enhancing the contrast between tumor tissues and surrounding normal tissues during imaging procedures.

Future Research Directions

The promising results from initial studies suggest several avenues for future research:

- Enhanced Imaging Techniques : Further exploration into optimizing PET imaging protocols with 18F-FDM could yield improved diagnostic accuracy for various cancers.

- Therapeutic Applications : Investigating the therapeutic potential of 2-fluoro-2-deoxy-D-mannose as an adjunct treatment in combination with other chemotherapeutics may reveal new treatment paradigms.

- Broader Disease Applications : Expanding studies into other inflammatory diseases beyond atherosclerosis could establish broader clinical applications for this compound.

属性

分子式 |

C6H11FO5 |

|---|---|

分子量 |

182.15 g/mol |

IUPAC 名称 |

(2S,3S,4R,5R)-2-fluoro-3,4,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4-,5-,6-/m1/s1 |

InChI 键 |

AOYNUTHNTBLRMT-KVTDHHQDSA-N |

手性 SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C=O)F)O)O)O)O |

规范 SMILES |

C(C(C(C(C(C=O)F)O)O)O)O |

同义词 |

2-deoxy-2-fluoromannose 2-deoxy-2-fluoromannose, 18F-labeled 2-fluoro-2-deoxy-D-mannose |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。